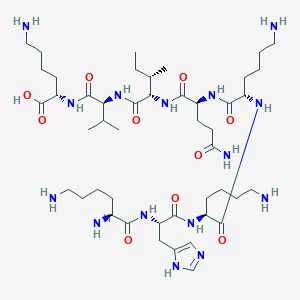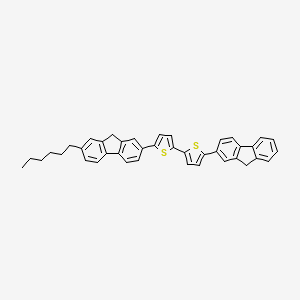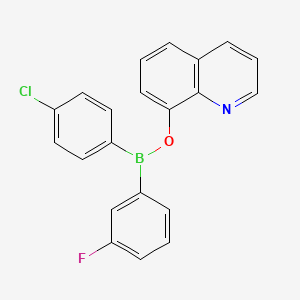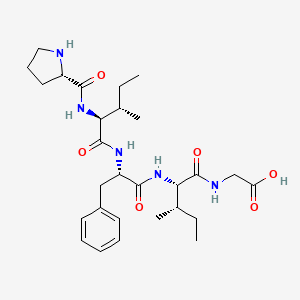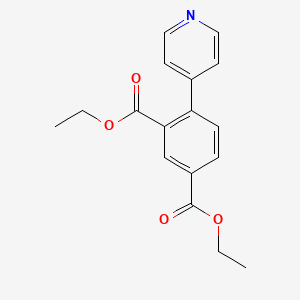
2-Furanpropanamide, 4-butyl-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanpropanamide, 4-butyl-5-phenyl- is an organic compound that belongs to the class of amides It features a furan ring, a butyl chain, and a phenyl group, making it a compound of interest in various chemical and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanpropanamide, 4-butyl-5-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-butyl-5-phenylfuran-2-carboxylic acid with an appropriate amine under dehydrating conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide linkage.
Industrial Production Methods: In an industrial setting, the production of 2-Furanpropanamide, 4-butyl-5-phenyl- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The furan ring in 2-Furanpropanamide, 4-butyl-5-phenyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed:
- Oxidized derivatives of the furan ring
- Reduced amide derivatives
- Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
2-Furanpropanamide, 4-butyl-5-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between amides and biological molecules.
Medicine: Research into potential pharmaceutical applications of 2-Furanpropanamide, 4-butyl-5-phenyl- is ongoing, with studies focusing on its potential as a therapeutic agent.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 2-Furanpropanamide, 4-butyl-5-phenyl- involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. The furan ring and phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Furanpropanamide, 4-methyl-5-phenyl-
- 2-Furanpropanamide, 4-butyl-5-methyl-
- 2-Furanpropanamide, 4-butyl-5-ethyl-
Comparison: Compared to its similar compounds, 2-Furanpropanamide, 4-butyl-5-phenyl- stands out due to the presence of the butyl chain and phenyl group, which confer unique chemical properties The butyl chain increases the compound’s hydrophobicity, while the phenyl group enhances its ability to participate in aromatic interactions
Eigenschaften
CAS-Nummer |
878559-32-1 |
|---|---|
Molekularformel |
C17H21NO2 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
3-(4-butyl-5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C17H21NO2/c1-2-3-7-14-12-15(10-11-16(18)19)20-17(14)13-8-5-4-6-9-13/h4-6,8-9,12H,2-3,7,10-11H2,1H3,(H2,18,19) |
InChI-Schlüssel |
XARVRHLSRGPQFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(OC(=C1)CCC(=O)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]butyl nitrate](/img/structure/B14178886.png)
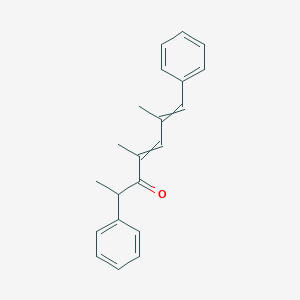
![1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14178893.png)
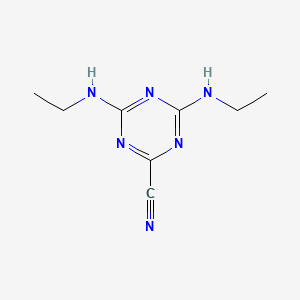
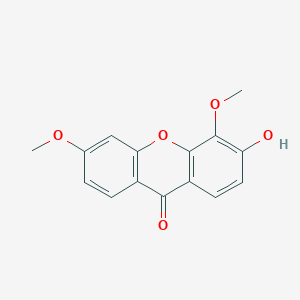
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)
